molecular formula C9H12O2 B6233110 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2169607-59-2

3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid

カタログ番号 B6233110
CAS番号: 2169607-59-2
分子量: 152.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as cBCPA, is a cyclic amino acid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. The unique structural features of cBCPA make it a promising candidate for the development of novel drugs targeting GABA receptors.

作用機序

The mechanism of action of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. GABA receptors are classified into two main types: GABAA and GABAB. This compound has been shown to selectively modulate GABAA receptors, enhancing the activity of the receptor and increasing the inhibitory effect of GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated through its interaction with GABAA receptors. Activation of GABAA receptors leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This inhibition of neuronal activity is responsible for the anticonvulsant, anxiolytic, and sedative effects of this compound observed in animal models.

実験室実験の利点と制限

One of the main advantages of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is its selectivity for GABAA receptors, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good oral bioavailability and a long half-life, making it a promising candidate for drug development. However, the synthesis of this compound is complex and time-consuming, which may limit its widespread use in laboratory experiments.

将来の方向性

1. Development of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
2. Investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.
3. Exploration of the role of this compound in modulating GABAA receptor function in different brain regions and cell types.
4. Investigation of the potential use of this compound as a tool for studying the physiological and pathological functions of GABAA receptors.
5. Development of novel drug delivery systems for this compound to improve its efficacy and reduce potential side effects.

合成法

The synthesis of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of cyclopropylcarbinol to the corresponding mesylate, followed by a nucleophilic substitution reaction with sodium azide to form the cyclopropyl azide. The azide is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the cyclization of the amine with diethyl malonate to form the desired this compound compound.

科学的研究の応用

CBCPA has been extensively studied for its potential therapeutic applications. It has been shown to act as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has also been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. These findings suggest that this compound may have potential applications in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the cyclization of a cyclopropylcarboxylic acid derivative to form the bicyclo[1.1.1]pentane ring system. The carboxylic acid group is then introduced through a carboxylation reaction.", "Starting Materials": [ "Cyclopropylacetic acid", "Bromoacetic acid", "Sodium hydroxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Cyclopropylacetic acid is reacted with bromoacetic acid in the presence of sodium hydroxide and diethyl ether to form the corresponding cyclopropylcarboxylic acid derivative.", "The cyclopropylcarboxylic acid derivative is then cyclized using hydrochloric acid and sodium bicarbonate to form the bicyclo[1.1.1]pentane ring system.", "The carboxylic acid group is introduced through a carboxylation reaction using sodium carbonate and carbon dioxide gas.", "Reduction of the carboxylic acid group is achieved using sodium borohydride in acetic acid and methanol.", "The final compound is obtained through purification using ethanol and water." ] }

CAS番号

2169607-59-2

分子式

C9H12O2

分子量

152.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。